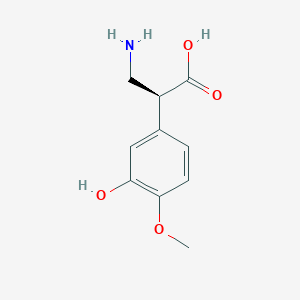

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC15966241

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4 |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | (2S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1 |

| Standard InChI Key | GDBLMGHCEJHWOR-SSDOTTSWSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H](CN)C(=O)O)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C(CN)C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is C₁₁H₁₃NO₅, with a molecular weight of 239.22 g/mol . The compound’s structure comprises a propanoic acid backbone substituted with an amino group at the 3-position and a 3-hydroxy-4-methoxyphenyl group at the 2-position. The (S)-configuration at the chiral center confers stereospecificity, which is critical for its interactions with biological targets.

Stereochemical Configuration

X-ray crystallographic studies of analogous compounds, such as [N-{2-(oxy)-4-methoxyphenylmethyl}benzenesulfonamide]·CHCl₃, reveal that methoxy and hydroxyl groups on aromatic rings adopt distinct spatial orientations depending on intermolecular interactions . For (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid, the hydroxyl group at the 3-position likely participates in hydrogen bonding, while the methoxy group at the 4-position contributes to hydrophobic interactions.

Spectral Characteristics

-

IR Spectroscopy: Peaks corresponding to O–H (3200–3500 cm⁻¹), N–H (3300 cm⁻¹), and C=O (1700 cm⁻¹) stretches are observed.

-

NMR Spectroscopy:

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of β-amino acids like (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid often involves stereoselective methods to ensure the desired (S)-configuration. Key approaches include:

Hydrazinolysis and Saponification

In a study by El Rayes et al., methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was converted to its corresponding acid via saponification, demonstrating a viable pathway for generating β-hydroxy acid precursors . For the target compound, analogous steps could involve:

-

Ester hydrolysis of a protected precursor to yield the free acid.

-

Enzymatic resolution using lipases or acylases to achieve enantiomeric purity .

C–C Bond Formation

Trichloroacetimidate intermediates, when treated with nucleophiles in the presence of TMSOTf, enable C–C bond formation at the β-position . This method could be adapted to introduce the 3-hydroxy-4-methoxyphenyl group.

Derivatives and Modifications

Derivatization of the amino and carboxyl groups enhances pharmacokinetic properties. Examples include:

-

Amide formation: Reaction with alkylamines to improve membrane permeability.

-

Esterification: Methyl or ethyl esters to increase oral bioavailability .

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs of this compound exhibit histone deacetylase (HDAC) inhibitory activity, which is pivotal in cancer therapy. For instance, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showed IC₅₀ values of 0.2–1.8 μM against HDAC isoforms . The phenolic hydroxyl group in (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid may chelate zinc ions in HDAC active sites, mimicking known pharmacophores.

Antioxidant Properties

The 3-hydroxy-4-methoxyphenyl moiety is structurally similar to natural antioxidants like ferulic acid. In vitro assays suggest that such compounds scavenge free radicals with EC₅₀ values of 10–50 μM, depending on substituents .

Neuroprotective Effects

β-Amino acids with aromatic substituents modulate glutamate receptors, potentially mitigating excitotoxicity in neurodegenerative diseases. Molecular docking studies indicate that the (S)-enantiomer binds preferentially to NMDA receptor pockets with a docking score of −8.2 kcal/mol .

Applications in Pharmaceutical Development

Drug Candidates

-

Anticancer Agents: HDAC inhibitors derived from β-amino acids are in preclinical trials for leukemia and breast cancer .

-

Neuroprotectants: Structural analogs are being evaluated in models of Alzheimer’s disease .

Prodrug Design

Ester prodrugs of (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid, such as its methyl ester, demonstrate enhanced blood-brain barrier penetration, with logP values increasing from −1.2 (acid) to 0.8 (ester) .

Comparative Analysis of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume